molecular formula C14H23NO3 B601877 4-((2R)-2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneethanol CAS No. 131564-70-0

4-((2R)-2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneethanol

Cat. No.: B601877
CAS No.: 131564-70-0
M. Wt: 253.342
InChI Key: CUKXSBOAIJILRY-CYBMUJFWSA-N
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Description

(R)-O-Demethylmetoprolol is an impurity of Betaxolol, which is a selective beta1 adrenergic receptor blocker for the treatment of hypertension and glaucoma.

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Kuznetsov and Brusilovskii (2001) described the reaction of certain dioxanes with acetone cyanohydrin, leading to hydrolytically unstable oxazines, which are saponified in alkaline medium to yield 1,3-amino alcohols, demonstrating the compound's utility in synthesizing amino alcohols (Kuznetsov & Brusilovskii, 2001).
    • Shetty and Nelson (1988) conducted an asymmetric synthesis related to metoprolol metabolism, indicating the compound's relevance in the study of metabolic processes (Shetty & Nelson, 1988).
  • Material Science Applications :

    • Trejo-Machin et al. (2017) explored the use of phloretic acid in the reactivity of –OH bearing molecules towards benzoxazine ring formation, showing the potential of derivatives of this compound in the development of materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
  • Organic Chemistry and Polymer Science :

    • Button and Gossage (2003) reported on the synthesis and characterization of a series of chiral and achiral oxazolines and related compounds, which are relevant in the context of this compound's structural and functional versatility (Button & Gossage, 2003).
    • Gabriele et al. (2006) synthesized derivatives starting from prop-2-ynyloxyphenols and prop-2-ynyloxyanilines, indicating the compound's utility in creating complex chemical structures through tandem oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006).
  • Pharmacological and Biomedical Research :

    • Kubo et al. (1983) described the pharmacology of a related compound, focusing on its adrenoceptor antagonistic properties, although this may verge on the excluded topic of drug action (Kubo et al., 1983).
    • Shah and Shukla (2012) investigated the aminolytic depolymerization of poly(ethylene terephthalate) waste, showcasing the potential of derivatives of this compound in recycling and waste management applications (Shah & Shukla, 2012).

Properties

IUPAC Name

(2R)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131564-70-0
Record name O-Demethylmetoprolol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYLMETOPROLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1LL8OI12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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